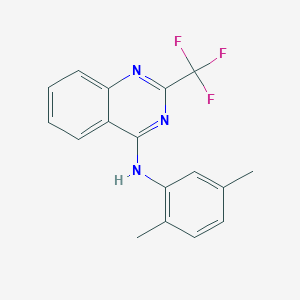
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the reaction of hydrazones of 2-aminoacetophenone with triphosgene or other reagents, resulting in various quinazolines, including N-(2,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine. These methods highlight the versatility of starting materials and reagents in constructing the quinazoline core through different synthetic pathways (Alkhathlan et al., 2002).
Molecular Structure Analysis
The molecular structure of N-(2,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine and related compounds has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and provide insights into its conformational stability and potential intermolecular interactions (Liu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives undergo a variety of chemical reactions, reflecting their reactive nature and the influence of substituents on their chemical behavior. For instance, reactions involving the cyclization of intermediates or the interaction with different reagents can lead to the formation of novel quinazoline compounds with diverse structural features (Kornicka et al., 2004).
Physical Properties Analysis
The physical properties of quinazoline derivatives, including N-(2,5-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. These characteristics are determined by the molecular structure and the presence of functional groups (Wang et al., 2009).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives are significantly influenced by their molecular structure. Studies focusing on their reactivity, functional group transformations, and interaction with various reagents provide valuable information for further applications in synthetic chemistry and potential therapeutic use (Ouyang et al., 2016).
科学的研究の応用
Antiproliferative Activity and Spectral Signatures
Research has demonstrated the antiproliferative activity of quinazoline derivatives, such as AG-1478, which has shown promising in vitro and in vivo antiproliferative activity. An important aspect of this research is the determination of spectral signatures that assist in identifying relevant targets and interactions. Studies using density functional theory (DFT) have revealed that the UV-Vis absorption spectra of AG-1478 can be correlated with its molecular structure, providing insights into its biopharmaceutical activities (Khattab et al., 2016).
Inhibitory Activities and Selectivity
Homobivalent dimers of quinazolinimines have been synthesized and shown to exhibit significant inhibitory activities against cholinesterases, with notable selectivity toward butyrylcholinesterase. This research highlights the potential of quinazoline derivatives to be developed into novel inhibitors with specific target selectivity (Michael Decker, 2006).
Photophysical and Charge Transfer Properties
The impact of electron-donating amines on the electronic, photophysical, and charge transfer properties of quinazoline derivatives has been explored. Such derivatives are promising materials for use in multifunctional organic semiconductor devices, with potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (A. Irfan et al., 2020).
Hypotensive Activity and α-Blocking Activity
Novel quinazoline derivatives have been synthesized and tested for their hypotensive effects, demonstrating significant activity through α1-blocking mechanisms. Such derivatives hold promise for the development of new therapeutic agents for hypertension without causing reflex tachycardia, showcasing the diverse potential of quinazoline derivatives in medical applications (O. El-Sabbagh et al., 2010).
Optoelectronic Materials Development
Quinazoline derivatives have been identified as valuable components for the creation of novel optoelectronic materials. Research has focused on the synthesis and application of these derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems has been particularly noted for its potential to enhance electroluminescent properties and enable the fabrication of materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs (G. Lipunova et al., 2018).
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3/c1-10-7-8-11(2)14(9-10)21-15-12-5-3-4-6-13(12)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEKBZFIGUARJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)
![(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)

![3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5519076.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)
![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)
![9-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5519094.png)
![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)
![(1R*,2S*)-N-butyl-N'-[(5-methyl-3-isoxazolyl)methyl]-1,2-cyclohexanedicarboxamide](/img/structure/B5519112.png)
![6-[(2-fluorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5519142.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5519143.png)
![3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B5519145.png)
![1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5519150.png)